N-(1-cyano-1-ethylpropyl)acetamide
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Overview
Description
N-(1-cyano-1-ethylpropyl)acetamide is an organic compound with the molecular formula C8H14N2O It is characterized by the presence of a cyano group (–CN) and an acetamide group (–CONH2) attached to a propyl chain
Mechanism of Action
Target of Action
It’s known that cyanoacetamide derivatives are considered privileged structures and are extensively utilized as reactants in the formation of a variety of heterocyclic compounds . These compounds have drawn the attention of biochemists due to their diverse biological activities .
Mode of Action
It’s known that the carbonyl and the cyano functions of cyanoacetamide derivatives enable reactions with common bidentate reagents to form a variety of heterocyclic compounds . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .
Biochemical Pathways
It’s known that n-cyanoacetamides are important precursors for heterocyclic synthesis . They are involved in the formation of biologically active novel heterocyclic moieties .
Result of Action
It’s known that many derivatives of cyanoacetamide have diverse biological activities .
Action Environment
It’s known that the compound has a melting point of 66-68 degrees celsius , which suggests that it may be stable under normal environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyano-1-ethylpropyl)acetamide typically involves the cyanoacetylation of amines. One common method is the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. This reaction can be carried out under various conditions:
Neat Methods: Stirring the reactants without solvent at room temperature.
Stirring without Solvent at Elevated Temperatures: For example, stirring at 70°C for several hours.
Fusion: A solvent-free reaction of aryl amines with ethyl cyanoacetate.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyano-1-ethylpropyl)acetamide can undergo various chemical reactions, including:
Oxidation: The cyano group can be oxidized under specific conditions.
Reduction: The cyano group can be reduced to an amine group.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.
Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the cyano group would yield an amine derivative, while substitution reactions could yield various substituted acetamides.
Scientific Research Applications
N-(1-cyano-1-ethylpropyl)acetamide has several applications in scientific research:
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the synthesis of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
N-cyanoacetamide: A simpler analog with similar reactivity.
N-(1-cyano-1-methylpropyl)acetamide: A structural isomer with different steric properties.
N-(1-cyano-1-ethylbutyl)acetamide: A homolog with an extended carbon chain.
Uniqueness
N-(1-cyano-1-ethylpropyl)acetamide is unique due to its specific substitution pattern, which influences its reactivity and interactions with other molecules. This makes it a valuable compound for the synthesis of novel heterocyclic structures and the exploration of new biological activities.
Properties
IUPAC Name |
N-(3-cyanopentan-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c1-4-8(5-2,6-9)10-7(3)11/h4-5H2,1-3H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKPMJCFAFDOIGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C#N)NC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100911-83-9 |
Source
|
Record name | N-(1-cyano-1-ethylpropyl)acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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